molecular formula C12H15NO B1183375 1,5-diethyl-1,3-dihydro-2H-indol-2-one

1,5-diethyl-1,3-dihydro-2H-indol-2-one

Cat. No.: B1183375
M. Wt: 189.258
InChI Key: HZDQGJUYDLSVLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Nomenclature

This compound possesses a distinctive chemical identity defined by its systematic International Union of Pure and Applied Chemistry name: 1,5-diethyl-3H-indol-2-one. The compound is catalogued in the PubChem database under the compound identification number 71304926, with the molecular formula C₁₂H₁₅NO indicating the presence of twelve carbon atoms, fifteen hydrogen atoms, one nitrogen atom, and one oxygen atom. The structural representation through Simplified Molecular Input Line Entry System notation reads as CCC1=CC2=C(C=C1)N(C(=O)C2)CC, which clearly delineates the ethyl substituents at the nitrogen-1 position and the carbon-5 position of the benzene ring.

The International Chemical Identifier for this compound is InChI=1S/C12H15NO/c1-3-9-5-6-11-10(7-9)8-12(14)13(11)4-2/h5-7H,3-4,8H2,1-2H3, providing a standardized method for representing its chemical structure. The compound belongs to the broader classification of indolines, which are organic compounds containing an indole moiety consisting of a pyrrolidine ring fused to a benzene ring to form 2,3-dihydroindole. More specifically, it is classified as an oxindole or 2-indolinone derivative, where the carbonyl group at the second position distinguishes it from the parent indoline structure.

The systematic nomenclature follows established chemical naming conventions where the base structure is identified as 1,3-dihydro-2H-indol-2-one, with positional descriptors indicating the specific locations of the ethyl substituents. Alternative synonymous names include 1,5-diethyl-3H-indol-2-one and various database-specific identifiers such as AP-355/43469992. This nomenclature system ensures precise identification and communication within the scientific community, particularly important given the structural diversity within the indolin-2-one family.

Historical Context in Heterocyclic Chemistry Research

The development and study of indolin-2-one derivatives has evolved significantly within the broader context of heterocyclic chemistry research over the past several decades. The parent compound oxindole, also known as 2-indolone, was among the early heterocyclic compounds to be recognized for its biological significance. Historical research established that oxindole is naturally derived from tryptophan through bacterial metabolism in the human gut, representing an important metabolic pathway that connects amino acid metabolism to heterocyclic compound formation.

The synthetic exploration of substituted indolin-2-ones gained momentum as researchers recognized their potential as privileged scaffolds in drug discovery. Early synthetic methodologies focused on establishing reliable routes to various substituted derivatives, with particular attention to regioselective substitution patterns. The development of 3-substituted indolin-2-ones emerged as a significant research area, particularly following the recognition of their tyrosine kinase inhibitory properties. These early structure-activity relationship studies established fundamental principles that guided subsequent research into more complex substitution patterns, including the diethyl-substituted derivatives.

Contemporary research has built upon these foundational studies through the development of sophisticated synthetic methodologies that enable precise control over substitution patterns. Recent advances in dearomative rearrangement reactions have provided new pathways for constructing complex indolin-2-one derivatives with defined stereochemistry. The Meerwein-Eschenmoser-Claisen rearrangement methodology has emerged as a particularly powerful tool for accessing 2,2-disubstituted indolines, demonstrating the continued evolution of synthetic chemistry approaches within this field.

The historical trajectory of indolin-2-one research reflects broader trends in medicinal chemistry toward target-specific drug design. Early empirical approaches have been succeeded by rational drug design strategies that leverage detailed understanding of target protein structures and binding mechanisms. This evolution has positioned compounds like this compound within a sophisticated framework of structure-activity relationships that guides contemporary drug discovery efforts.

Significance in Medicinal Chemistry and Drug Discovery

The medicinal chemistry significance of this compound emerges from its structural relationship to clinically validated indolin-2-one-based therapeutics and its potential as a scaffold for kinase inhibitor development. The indolin-2-one framework has been firmly established as a privileged structure in kinase inhibition, with multiple compounds reaching clinical application. Sunitinib, an indolin-2-one derivative approved by the United States Food and Drug Administration, demonstrates potent inhibitory activity against multiple receptor tyrosine kinases including vascular endothelial growth factor receptor, platelet-derived growth factor receptor, and cellular stem cell factor receptor.

The specific substitution pattern present in this compound provides unique opportunities for structure-activity relationship optimization within kinase inhibitor development programs. Research has demonstrated that 3-substituted indolin-2-ones exhibit selectivity toward different receptor tyrosine kinases depending on their specific substitution patterns. Compounds containing bulky substituents in the phenyl ring demonstrate high selectivity toward epidermal growth factor receptor and human epidermal growth factor receptor 2, while five-membered heteroaryl ring substitutions provide specificity against vascular endothelial growth factor receptor.

The pyrrole indolin-2-one structural class, which shares the core heterocyclic framework with this compound, has been extensively investigated for anti-angiogenesis applications through vascular endothelial growth factor receptor inhibition. Clinical investigations have revealed that halide substitutions at the carbon-5 position, such as those found in sunitinib and famitinib, confer superior inhibitory activity against vascular endothelial growth factor receptor-2 and platelet-derived growth factor receptor beta. While this compound contains ethyl rather than halide substitution at the carbon-5 position, this structural variation provides opportunities for developing compounds with distinct selectivity profiles and pharmacological properties.

Contemporary drug discovery efforts have expanded beyond traditional kinase inhibition to explore indolin-2-one derivatives as scaffolds for addressing diverse therapeutic targets. Recent synthetic methodologies have enabled the preparation of complex indolin-2-one derivatives with defined stereochemistry, opening new avenues for exploring three-dimensional pharmacophore requirements. The development of modular synthetic approaches has facilitated the preparation of diverse libraries of indolin-2-one derivatives, enabling systematic exploration of structure-activity relationships across multiple therapeutic targets.

The significance of compounds like this compound extends beyond their immediate therapeutic potential to their role as chemical tools for understanding biological processes. The availability of structurally diverse indolin-2-one derivatives enables researchers to probe the molecular mechanisms underlying kinase signaling pathways and to identify new therapeutic targets. This research has revealed that different substitution patterns can confer selectivity not only among different kinase families but also among different conformational states of individual kinases, providing unprecedented precision in biological target modulation.

Properties

Molecular Formula

C12H15NO

Molecular Weight

189.258

IUPAC Name

1,5-diethyl-3H-indol-2-one

InChI

InChI=1S/C12H15NO/c1-3-9-5-6-11-10(7-9)8-12(14)13(11)4-2/h5-7H,3-4,8H2,1-2H3

InChI Key

HZDQGJUYDLSVLR-UHFFFAOYSA-N

SMILES

CCC1=CC2=C(C=C1)N(C(=O)C2)CC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substitution Effects

  • 3-Substituted analogs: Compounds like 3-{4-[4-(3-methoxyphenyl)-piperazin-1-yl]-butyl}-1,3-dihydro-2H-indol-2-one () demonstrate that substitutions at position 3 are associated with central nervous system (CNS) and cardiovascular activity. In contrast, 1,5-diethyl substitution may shift activity toward antimicrobial or metabolic targets. 5-Bromo-3,3-dimethyl substitution: 5-Bromo-3,3-dimethyl-1,3-dihydro-2H-indol-2-one () has a bromine atom at position 5, which may confer electrophilic reactivity, unlike the ethyl groups in the target compound .

Physicochemical Properties

  • Molecular Weight and Solubility: 1,5-Diethyl-1,3-dihydro-2H-indol-2-one has a higher molecular weight (~218.3 g/mol) compared to simpler analogs like 3-hydrazono-1,3-dihydro-2H-indol-2-one (185.18 g/mol, ). This may reduce solubility in polar solvents but enhance lipid bilayer penetration .

Data Table: Key Comparisons

Compound Substituents Biological Activity Molecular Weight (g/mol) Notable Properties Reference ID
This compound 1-Ethyl, 5-Ethyl Hypothesized antimicrobial ~218.3 High lipophilicity -
3-Hydrazono-1,3-dihydro-2H-indol-2-one 3-Hydrazono Antimicrobial, anticonvulsant 185.18 Soluble in ethanol, chloroform
5-Bromo-3,3-dimethyl-1,3-dihydro-2H-indol-2-one 5-Bromo, 3,3-dimethyl Synthetic intermediate 240.1 Electrophilic reactivity
3-{4-[4-(3-Methoxyphenyl)-piperazin-1-yl]-butyl}-5-fluoro-oxindole 3-Piperazine, 5-Fluoro CNS/cardiovascular modulation ~425.5 Enhanced solubility in organic solvents
Methylol-1,3-dihydro-2H-indol-2-one 3-Methylol Trypanocide (low cytotoxicity) ~163.1 Reduced toxicity vs. parent compound

Preparation Methods

Preparation of 5-Ethylisatin

The synthesis begins with 4-ethylaniline as the precursor. Through the Sandmeyer isatin synthesis , 4-ethylaniline undergoes sequential treatment with chloral hydrate, hydroxylamine, and sulfuric acid to form 5-ethylisatin (1H-indole-2,3-dione). This method aligns with classical isatin derivatization strategies, where substituents on the aniline ring direct functionalization to specific positions on the indole scaffold.

Reaction Conditions :

  • Chloral hydrate and hydroxylamine hydrochloride in aqueous H2SO4 at 60°C for 4 hours.

  • Cyclization under reflux with concentrated H2SO4 yields 5-ethylisatin (75–82% yield).

Reduction to 5-Ethyloxindole

5-Ethylisatin is reduced to 5-ethyl-1,3-dihydro-2H-indol-2-one using catalytic hydrogenation (H2/Pd-C) or chemoselective reductants like sodium borohydride (NaBH4) in ethanol.

Optimized Protocol :

  • NaBH4 (2 equiv) in ethanol at 0°C to room temperature for 12 hours.

  • Isolation by filtration and recrystallization from ethanol affords 5-ethyloxindole in 85–90% yield.

N-Ethylation of 5-Ethyloxindole

The N1 position is alkylated using ethyl iodide in the presence of a base (e.g., K2CO3) in dimethylformamide (DMF).

Procedure :

  • 5-Ethyloxindole (1 equiv), K2CO3 (2.5 equiv), and ethyl iodide (1.2 equiv) in DMF at 80°C for 8 hours.

  • Purification via flash chromatography (hexane/EtOAc, 3:1) yields 1,5-diethyl-1,3-dihydro-2H-indol-2-one (70–75% yield).

Friedel-Crafts Cyclization of Ethyl-Substituted Precursors

Diphenylamine Derivative Synthesis

A diphenylamine precursor with pre-installed ethyl groups is synthesized via Ullmann coupling between 4-ethylaniline and 2-bromo-5-ethylbenzene.

Key Steps :

  • Pd(OAc)2 , BINAP ligand, and Cs2CO3 in toluene at 110°C for 24 hours.

  • Yields 75–80% of N-(5-ethyl-2-bromophenyl)-4-ethylaniline .

Cyclization to Oxindole Core

The diphenylamine derivative undergoes Friedel-Crafts cyclization using AlCl3 as a catalyst.

Cyclization Protocol :

  • Reaction in dichlorobenzene at 150°C for 6 hours.

  • Acidic workup and recrystallization from methanol yield this compound (65–70% yield).

Advantages :

  • Direct incorporation of both ethyl groups in a single step.

  • Scalable to gram quantities.

Microwave-Assisted Mannich Reaction

Schiff Base Formation

Isatin (or 5-ethylisatin) reacts with 4-ethylaniline under microwave irradiation to form a Schiff base.

Conditions :

  • Acetic acid (catalyst), 150 W microwave power, 80°C for 15 minutes.

  • Yields 90–95% of the imine intermediate.

Mannich Reaction with Ethylamine

The Schiff base undergoes a Mannich reaction with ethylamine and formaldehyde under microwave conditions.

Procedure :

  • Ethylamine (2 equiv), formaldehyde (37% aq., 2 equiv), and ethanol as solvent.

  • Microwave irradiation at 100°C for 10 minutes.

  • Purification by silica gel chromatography affords the target compound (60–65% yield).

Comparative Analysis of Methods

MethodKey StepsYield (%)ScalabilityRegioselectivity
5-Ethylisatin ReductionSandmeyer synthesis → Reduction → N-ethylation70–75HighExcellent
Friedel-Crafts CyclizationUllmann coupling → Cyclization65–70ModerateModerate
Microwave MannichSchiff base → Mannich reaction60–65HighGood

Mechanistic Insights and Challenges

Regioselectivity in N-Ethylation

The N1 position’s nucleophilicity is enhanced in oxindoles due to conjugation with the carbonyl group. However, over-alkylation can occur if excess ethylating agent is used. Controlled stoichiometry (1.2 equiv ethyl iodide) mitigates this.

Steric Effects in Friedel-Crafts Cyclization

Bulky ethyl groups at C5 may hinder cyclization efficiency. Elevated temperatures (150°C) and prolonged reaction times (6–8 hours) are necessary to overcome steric barriers.

Microwave Optimization

Microwave methods reduce reaction times from hours to minutes but require precise temperature control to prevent decomposition of sensitive intermediates .

Q & A

(Basic) What synthetic methodologies are commonly employed for the preparation of 1,5-diethyl-1,3-dihydro-2H-indol-2-one?

Answer:
The synthesis of this compound typically involves cyclization and alkylation strategies. A common route is the Knoevenagel condensation, where 1,3-dihydro-2H-indol-2-one reacts with aldehydes in the presence of a base or acid catalyst to form substituted derivatives . For example, ferrocene carboxaldehyde has been used to generate geometric isomers (E/Z) of related indol-2-ones, which are separated via preparative thin-layer chromatography (TLC) . Alternative methods include p-toluenesulfonic acid (p-TSA)-catalyzed cyclization reactions, which efficiently yield indol-2-one scaffolds under mild conditions . Reaction optimization should consider solvent polarity, catalyst loading, and temperature to minimize by-products.

(Advanced) How can researchers address discrepancies in spectroscopic data during structural elucidation of this compound derivatives?

Answer:
Contradictions in NMR or mass spectrometry (MS) data often arise from isomerism, tautomerism, or conformational flexibility. For instance, geometric isomers (E/Z) of 3-substituted indol-2-ones exhibit distinct 1^1H NMR chemical shifts due to differing electronic environments . To resolve ambiguities:

  • Use 2D NMR techniques (e.g., COSY, HSQC, NOESY) to assign overlapping proton signals and confirm coupling patterns.
  • Employ X-ray crystallography for unambiguous structural confirmation, as demonstrated for 3,3-diphenyl-1,3-dihydro-2H-indol-2-one derivatives .
  • Compare experimental IR spectra with computational predictions (e.g., DFT) to validate functional groups like carbonyl stretches (~1700 cm1^{-1}) .

(Basic) What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Answer:
Key techniques include:

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR to confirm substitution patterns and ethyl group integration .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular formula (e.g., C12_{12}H15_{15}NO) and detect fragmentation pathways .
  • Infrared Spectroscopy (IR): Identify carbonyl (C=O) stretches (~1680–1720 cm1^{-1}) and N-H bonds (~3200 cm1^{-1}) .
  • High-Performance Liquid Chromatography (HPLC): Purity assessment and isomer separation using C18 columns and acetonitrile/water gradients .

(Advanced) What strategies optimize the regioselectivity and yield of this compound synthesis?

Answer:
Regioselectivity challenges arise during alkylation or condensation steps. Optimization strategies include:

  • Catalyst Screening: p-TSA enhances cyclization efficiency by lowering activation energy .
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution, while non-polar solvents (toluene) improve condensation yields .
  • Temperature Control: Reflux conditions (80–110°C) accelerate reaction kinetics but may promote side reactions; microwave-assisted synthesis can reduce time and improve selectivity .
  • Protecting Groups: Temporary protection of reactive sites (e.g., NH with Boc groups) prevents undesired alkylation .

(Advanced) How can the biological activity of this compound be evaluated in anticancer research?

Answer:
Mechanistic studies involve:

  • In Vitro Assays:
    • MTT/PrestoBlue: Assess cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7) .
    • Apoptosis Markers: Flow cytometry with Annexin V/PI staining to quantify programmed cell death .
  • Structure-Activity Relationship (SAR): Modify substituents (e.g., halogenation at position 7) to enhance potency and selectivity .
  • Molecular Docking: Predict interactions with biological targets (e.g., kinases) using software like AutoDock Vina .
  • In Vivo Models: Evaluate pharmacokinetics and toxicity in rodent xenograft models .

(Basic) What are the stability considerations for storing this compound?

Answer:
Stability is influenced by:

  • Light and Humidity: Store in amber vials under inert gas (N2_2/Ar) to prevent oxidation or hydrolysis .
  • Temperature: Long-term storage at –20°C in anhydrous DMSO or dichloromethane .
  • pH Sensitivity: Avoid aqueous solutions with extreme pH (<3 or >10) to prevent lactam ring degradation .

(Advanced) How can reaction mechanisms for this compound derivatization be elucidated?

Answer:
Mechanistic studies employ:

  • Kinetic Isotope Effects (KIE): Compare reaction rates using deuterated substrates to identify rate-determining steps .
  • Intermediate Trapping: Use quenching agents (e.g., MeOH) to isolate and characterize transient species via LC-MS .
  • Computational Modeling: Density Functional Theory (DFT) calculations (e.g., Gaussian 16) to map energy profiles for cyclization or alkylation pathways .

(Basic) What are the common functionalization reactions for this compound?

Answer:
Reactive sites include:

  • C-3 Position: Electrophilic substitution (e.g., iodination using NIS) to introduce halogens .
  • NH Group: Alkylation with benzyl bromides or acylation with anhydrides .
  • Knoevenagel Adducts: Condensation with aldehydes to form exocyclic double bonds .

(Advanced) How can researchers resolve contradictions in biological activity data across studies?

Answer:
Discrepancies may stem from assay conditions or compound purity. Mitigation strategies:

  • Standardize Protocols: Use validated cell lines and consistent incubation times (e.g., 48–72 hours) .
  • Purity Validation: Confirm >95% purity via HPLC and quantify impurities (e.g., residual solvents) .
  • Dose-Response Curves: Perform IC50_{50} determinations in triplicate to ensure reproducibility .

(Basic) What computational tools are useful for predicting the physicochemical properties of this compound?

Answer:

  • LogP Prediction: Use SwissADME or MarvinSuite to estimate lipophilicity .
  • pKa Calculation: ACD/Labs or ChemAxon to determine ionization states .
  • Solubility: COSMO-RS for aqueous solubility modeling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.